molecular formula C10H7ClOS B8569118 Ethanone,1-benzo[b]thien-4-yl-2-chloro-

Ethanone,1-benzo[b]thien-4-yl-2-chloro-

Cat. No.: B8569118
M. Wt: 210.68 g/mol
InChI Key: VJHGNQQLDVHFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone,1-benzo[b]thien-4-yl-2-chloro- is a useful research compound. Its molecular formula is C10H7ClOS and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone,1-benzo[b]thien-4-yl-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone,1-benzo[b]thien-4-yl-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClOS

Molecular Weight

210.68 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-2-chloroethanone

InChI

InChI=1S/C10H7ClOS/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-5H,6H2

InChI Key

VJHGNQQLDVHFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of magnesium turnings (0.41 g) in tetrahydrofuran (5 ml) under nitrogen were added 1 ml of a solution of 4-bromobenzo[b]thiophene (3.45 g, prepared in a manner similar to that described in Bull. Soc. Chim. Fr., 1966, 11, 3667) in tetrahydrofuran (15 ml) and a crystal of iodine. The mixture was stirred at 50-60° C. and once the reaction had initiated the rest of the bromobenzo[b]thiophene solution was added dropwise at 50-60° C. over 10 minutes. The mixture was stirred for a further 0.5 hour at 50-60° C. then cooled to 0° C. A solution of 2-chloro-N-methoxy-N-methylacetamide (2.2 g) in tetrahydrofuran (20 ml) was added dropwise at 0-5° C. over 15 minutes and the mixture was stirred at 0-5° C. for 1 hour. Saturated aqueous ammonium chloride solution (25 ml) was added, the mixture was stirred at ambient temperature for 10 minutes, then the aqueous layer was separated and shaken with ethyl acetate (50 ml). The combined organic phases were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using a 19:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-4-yl)-2-chloroethan-1-one (1.15 g) as a pale yellow oil which was used without further purification.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven

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